molecular formula C8H4N2S B050402 Thieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-95-5

Thieno[3,2-b]pyridine-6-carbonitrile

Cat. No. B050402
M. Wt: 160.2 g/mol
InChI Key: QYCIXUKZMDUDBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine-6-carbonitrile and related compounds involves various strategies. For example, Abdelriheem et al. (2015) reported the synthesis of thieno[2,3-b]pyridines and related compounds through a process that starts with sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, leading to various derivatives through elemental analysis, spectral data, and alternative synthesis methods (Abdelriheem, Ahmad, & Abdelhamid, 2015). Another approach by Tumey et al. (2008) involves the synthesis of thieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting a scalable and facile method (Tumey, Bhagirath, Wu, & Boschelli, 2008).

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine-6-carbonitrile is characterized by the fusion of a thiophene ring with a pyridine ring, incorporating a carbonitrile group at the 6-position. This structure contributes to the compound's unique chemical properties and reactivity. X-ray crystallographic studies have provided detailed insights into the planarity of the thienopyridine ring systems and the internal bond angles and lengths, offering a basis for understanding its chemical behavior (Klemm, Weakley, & Yoon, 1999).

Chemical Reactions and Properties

Thieno[3,2-b]pyridine-6-carbonitriles undergo various chemical reactions, leading to the synthesis of a wide range of derivatives. These reactions include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are pivotal for creating compounds with potential biological activities. For instance, Boschelli et al. (2005) explored the synthesis and Src kinase inhibitory activity of derivatives, modifying substituents to enhance activity, demonstrating the compound's utility in medicinal chemistry (Boschelli, Wu, Barrios Sosa, Durutlic, Chen, Wang, Golas, Lucas, & Boschelli, 2005).

Scientific Research Applications

  • Pharmacological and Biological Utility

    • Field : Pharmacology and Biology .
    • Application : Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility .
    • Methods : The synthesis of these compounds often involves substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
    • Results : These compounds have shown anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
  • Anti-Proliferative Activity

    • Field : Oncology .
    • Application : Thieno[2,3-b]pyridine compounds have been synthesized and tested for their anti-proliferative activity against cancer cells .
    • Methods : The anti-proliferative activity was measured using the 3H-thymidine incorporation assay .
    • Results : The results of these tests are not specified in the source .
  • Pim-1 Kinase Inhibitors and Multidrug Resistance Modulators

    • Field : Pharmacology .
    • Application : Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
    • Methods : The synthesis of these compounds often involves substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
    • Results : The specific results of these tests are not specified in the source .
  • Anti-Inflammatory Activities

    • Field : Pharmacology .
    • Application : Pyrimidines, including thieno[2,3-b]pyridine derivatives, display a range of pharmacological effects including anti-inflammatory .
    • Methods : The synthesis of these compounds and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Cytotoxicity

    • Field : Oncology .
    • Application : Certain Thieno[2,3-b]pyridine derivatives have been synthesized and tested for their cytotoxicity towards cancer cell lines .
    • Methods : The cytotoxicity was measured using various assays .
    • Results : The specific results of these tests are not specified in the source .
  • Antibacterial Activity

    • Field : Microbiology .
    • Application : Some Thieno[2,3-b]pyridine derivatives have shown antibacterial activity .
    • Methods : The antibacterial activity was measured using various assays .
    • Results : Among all the synthesized derivatives, one compound showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .

Future Directions

Thieno[3,2-b]pyridine-6-carbonitrile and its derivatives hold promise in drug development due to their various biological activities . Future research could focus on further exploring their potential therapeutic applications and improving their selectivity, efficiency, and safety as anticancer medicines .

properties

IUPAC Name

thieno[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCIXUKZMDUDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552925
Record name Thieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridine-6-carbonitrile

CAS RN

116538-95-5
Record name Thieno[3,2-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116538-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]pyridine-6-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DH Boschelli, B Wu, AC Barrios Sosa… - Journal of medicinal …, 2005 - ACS Publications
2-Phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles were recently reported to be inhibitors of Src kinase activity. In this study we present structure−activity relationships for …
Number of citations: 56 pubs.acs.org
AY Hassan, EM Husseiny - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
In an attempt to establish novel candidate with promising anticancer activity, two derivatives of (benzo[d]thiazol‐2‐yl)thiophene backbone 1 and 14 were synthesized, and they further …
Number of citations: 14 onlinelibrary.wiley.com
DH Boschelli, B Wu, ACB Sosa, JJ Chen… - Bioorganic & medicinal …, 2005 - Elsevier
7-[(2,4-Dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles with various heteroaryl groups at C-2 are inhibitors of Src kinase activity. Of these new analogs, …
Number of citations: 25 www.sciencedirect.com
M Berkaoui, F Outurquin, C Paulmier - Tetrahedron, 1998 - Elsevier
The acid-catalyzed reductive α-alkylation of β-aminothiophenes was applied to the N-(thien-3-yl)acetamide and alkyl N-(thien-3-yl)carbamates. Without reduction, β-amino α-…
Number of citations: 14 www.sciencedirect.com
AP Mityuk, A Hrebonkin, PS Lebed, GP Grabchuk… - …, 2021 - thieme-connect.com
The new efficient, convenient protocol for the synthesis of heteroannelated 3-cyanopyridines and pyrimidines starting from diverse aminoheterocycles and 3,3-dimethoxy-2-…
Number of citations: 3 www.thieme-connect.com
KS HAMMER, MS JONSSON, L KRUGER - ic.gc.ca
A compound of formula (Ia) or (Ib) or a pharmaceutically acceptable salt thereof. The compound is an inhibitor of a histone deacetylase, and as such is useful in terepy, eg in the …
Number of citations: 2 www.ic.gc.ca
MJ SHSAAAA - researchgate.net
Protein kinases play important roles in cellular signal path-ways that regulate various cell functions such as differentiation, proliferation, migration, and apoptosis. Deregulation of protein …
Number of citations: 0 www.researchgate.net

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